molecular formula C21H22FN5O B2402145 (4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone CAS No. 1291834-12-2

(4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Cat. No. B2402145
CAS RN: 1291834-12-2
M. Wt: 379.439
InChI Key: JSMWCGJNSMYYST-UHFFFAOYSA-N
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Description

(4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C21H22FN5O and its molecular weight is 379.439. The purity is usually 95%.
BenchChem offers high-quality (4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '(4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 4-benzylpiperidine, which is then reacted with 4-azidobenzoyl chloride to form the second intermediate, (4-benzylpiperidin-1-yl)(4-azidobenzoyl)methane. This intermediate is then reacted with 2-fluoroaniline and sodium ascorbate to form the final product.", "Starting Materials": [ "Benzylamine", "Piperidine", "4-azidobenzoic acid", "Thionyl chloride", "2-fluoroaniline", "Sodium ascorbate", "Copper sulfate", "Sodium ascorbate", "Sodium bicarbonate", "Methanol", "Acetone", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 4-benzylpiperidine", "Benzylamine and piperidine are reacted in methanol to form 4-benzylpiperidine.", "Step 2: Synthesis of (4-benzylpiperidin-1-yl)(4-azidobenzoyl)methane", "4-azidobenzoic acid is reacted with thionyl chloride in acetone to form 4-azidobenzoyl chloride.", "4-benzylpiperidine is then reacted with 4-azidobenzoyl chloride in ethyl acetate to form (4-benzylpiperidin-1-yl)(4-azidobenzoyl)methane.", "Step 3: Synthesis of '(4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone'", "(4-benzylpiperidin-1-yl)(4-azidobenzoyl)methane is reacted with 2-fluoroaniline, copper sulfate, sodium ascorbate, and sodium bicarbonate in water to form the final product, '(4-benzylpiperidin-1-yl)(5-((2-fluorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone'." ] }

CAS RN

1291834-12-2

Molecular Formula

C21H22FN5O

Molecular Weight

379.439

IUPAC Name

(4-benzylpiperidin-1-yl)-[5-(2-fluoroanilino)-2H-triazol-4-yl]methanone

InChI

InChI=1S/C21H22FN5O/c22-17-8-4-5-9-18(17)23-20-19(24-26-25-20)21(28)27-12-10-16(11-13-27)14-15-6-2-1-3-7-15/h1-9,16H,10-14H2,(H2,23,24,25,26)

InChI Key

JSMWCGJNSMYYST-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC=CC=C4F

solubility

not available

Origin of Product

United States

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